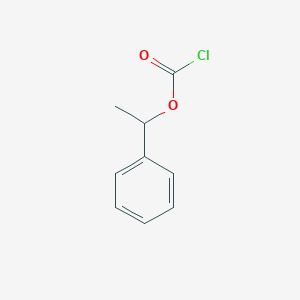

1-Phenylethyl chloroformate

Description

Significance of Chloroformate Esters in Synthetic Transformations

Chloroformate esters are pivotal reagents for introducing protecting groups for amines and alcohols. wikipedia.org For instance, benzyl (B1604629) chloroformate is used for the carboxybenzyl (Cbz) protecting group, and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used for the fluorenylmethyloxycarbonyl (Fmoc) protecting group. wikipedia.org These protecting groups are crucial in peptide synthesis and other complex molecule constructions, preventing unwanted side reactions at sensitive functional groups. univpancasila.ac.idmasterorganicchemistry.com

Beyond their role in protection strategies, chloroformates are instrumental in creating carbonates and carbamates through reactions with alcohols and amines, respectively. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. ontosight.aisemanticscholar.org Furthermore, their reaction with carboxylic acids yields mixed anhydrides. wikipedia.org

Overview of the Chemical Reactivity of Carbonyl Halides

Carbonyl halides, a class of compounds that includes chloroformates, are characterized by a carbonyl group bonded to a halogen atom. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of both the oxygen and the halogen atoms. allen.inlibretexts.org This inherent reactivity makes them susceptible to nucleophilic attack. studymind.co.uk

The reactivity of carbonyl halides is similar to that of acyl chlorides, readily undergoing nucleophilic acyl substitution reactions. wikipedia.org A key feature of their reactivity is the presence of a good leaving group (the halide ion), which facilitates the substitution process. libretexts.orglibretexts.org This allows for the facile introduction of the alkoxycarbonyl group into various molecules.

Specific Context of 1-Phenylethyl Chloroformate within Chiral Reagents and Activated Carbonyl Species

This compound holds a special place within the family of chloroformates due to its chiral nature. The presence of a stereocenter on the phenylethyl group allows for its use as a chiral derivatizing agent. nih.gov This is particularly valuable in the separation of enantiomers, a critical process in the pharmaceutical industry where the biological activity of a drug can be dependent on its stereochemistry. nih.gov When reacted with a racemic mixture of amines or alcohols, this compound forms diastereomers that can be separated using standard chromatographic techniques. researchgate.netresearchgate.net

As an activated carbonyl species, this compound facilitates reactions that might otherwise be sluggish. mdpi.com The chloroformate group activates the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. This activation is a cornerstone of its utility in asymmetric synthesis, where creating new stereocenters with high selectivity is paramount. rsc.orgsigmaaldrich.com

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through various methods, both on a laboratory and industrial scale.

Laboratory-Scale Synthesis

In a laboratory setting, this compound is commonly synthesized by reacting 1-phenylethanol (B42297) with an excess of phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). nih.gov This reaction is typically carried out in an inert solvent, such as benzene (B151609), at room temperature and often in the presence of a weak base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.gov Another reported method involves the reaction of styrene (B11656) oxide with carbonyl chloride, which leads to the formation of 2-chloro-1-phenylethyl chloroformate. rsc.org

Industrial Production Methods

Industrial production of chloroformates, including those with similar structures, often utilizes continuous flow reactors. patsnap.com For example, the production of phenyl chloroformate involves reacting molten phenol (B47542) with phosgene in a reaction tank equipped with a temperature control pipeline and a catalyst spray tank. patsnap.com Similar principles can be applied to the large-scale synthesis of this compound, where 1-phenylethanol would be the starting alcohol. The use of a continuous process allows for better control of reaction parameters and can improve efficiency and safety, which is crucial when handling hazardous materials like phosgene. hintoninfo.com

Chemical Properties and Reactivity

The chemical behavior of this compound is defined by its dual functionality: the reactive chloroformate group and the chiral phenylethyl moiety.

Chiral Derivatizing Agent for Enantiomeric Resolution

A primary application of this compound is as a chiral derivatizing agent. It is used for the pre-column derivatization of chiral amines and amino acids to facilitate their separation by high-performance liquid chromatography (HPLC). nih.govacs.org The reaction of enantiomerically pure this compound with a racemic mixture of a chiral analyte produces a pair of diastereomers. These diastereomers have different physical properties and can therefore be separated on a non-chiral stationary phase. nih.govresearchgate.net This indirect method of enantiomeric separation is a powerful tool in analytical chemistry. nih.govresearchgate.net

Formation of Carbamates and Carbonates

Consistent with the general reactivity of chloroformates, this compound readily reacts with amines to form carbamates and with alcohols to form carbonates. wikipedia.org The reaction with amines is particularly significant in the synthesis of various organic compounds, including those with potential biological activity. nih.govresearchgate.net For example, it can be used to introduce the 1-phenylethoxycarbonyl protecting group onto an amine. nih.gov The formation of carbonates occurs when this compound reacts with an alcohol in the presence of a base. rsc.org

Applications in Organic Synthesis

The unique properties of this compound lend it to specific and valuable applications in the field of organic synthesis.

Protecting Group for Amines

The 1-phenylethoxycarbonyl group, introduced via this compound, can serve as a protecting group for amines. univpancasila.ac.idnih.gov Amine protecting groups are essential in multi-step syntheses to prevent the amine from undergoing unwanted reactions. masterorganicchemistry.comd-nb.info The choice of protecting group is critical and depends on the specific reaction conditions that will be employed in subsequent steps. The deprotection of the N-1-phenylethyl group can be achieved under specific conditions, such as using an anisole-methanesulfonic acid system. researchgate.net

Role in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. Chiral auxiliaries and reagents play a crucial role in this process. nih.govtcichemicals.com this compound, being a chiral reagent, can be used to introduce a chiral element into a molecule, influencing the stereochemical outcome of subsequent reactions. sigmaaldrich.comrug.nl For instance, it can be used in the synthesis of chiral N-acylpyridinium salts, which are intermediates in the synthesis of complex natural products. nih.gov Its application in the synthesis of enantiomerically pure compounds highlights its importance in modern organic synthesis. nih.gov

Analytical Techniques for Characterization

The purity and structure of this compound and its derivatives are confirmed using a variety of analytical techniques.

Spectroscopic Methods (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the phenylethyl and chloroformate moieties. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1775-1815 cm⁻¹ is characteristic of the C=O stretch of the chloroformate group. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In combination with gas chromatography (GC-MS), it is a powerful technique for analyzing the products of reactions involving this compound. science.govscience.gov

Chromatographic Analysis (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis of this compound and for the separation of the diastereomeric derivatives it forms. nih.govacs.org Reversed-phase HPLC is commonly used for this purpose. nih.gov

Gas Chromatography (GC) is another important analytical method, particularly for volatile compounds like chloroformates. science.gov It is often used to monitor the progress of reactions and to assess the purity of the final product. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSODYUROWJSUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylethyl Chloroformate and Analogous Chiral Carbonyl Compounds

Phosgene-Based Synthesis Routes

Phosgene (B1210022) (COCl₂) is a fundamental C1 building block in organic synthesis, widely used for producing chloroformates, isocyanates, and polycarbonates. nih.gov Its high reactivity allows for efficient nucleophilic substitution reactions, yielding carbonyl-containing products with high purity. nih.gov

Direct Phosgenation of Chiral Alcohols

The direct reaction of a chiral alcohol with phosgene is a common method for synthesizing the corresponding chiral chloroformate. researchgate.netacs.org This process involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of phosgene, leading to the formation of the chloroformate and hydrogen chloride (HCl) as a byproduct.

For instance, the synthesis of phenyl chloroformate is achieved by reacting phenol (B47542) with phosgene. chemicalbook.com The reaction is typically carried out in a solvent like chloroform (B151607), and a base such as N,N-dimethylaniline is added to neutralize the HCl formed. chemicalbook.com A similar principle applies to the synthesis of 1-phenylethyl chloroformate from 1-phenylethanol (B42297). The general procedure involves treating a solution of the benzylic alcohol derivative in a solvent like p-dioxane with a phosgene solution. rsc.org The reaction is stirred at room temperature for an extended period to ensure complete conversion. rsc.org

The synthesis of various chloroformates from their corresponding alcohols using a 20% phosgene solution in toluene (B28343) has been reported, highlighting the general applicability of this method. rsc.org

Reactivity Control in Phosgenation Processes

Controlling the reactivity during phosgenation is crucial to maximize the yield of the desired chloroformate and minimize side reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts or bases, play a significant role.

The synthesis of aryl chloroformates from phenols can be performed at elevated temperatures (above 75°C) or by first converting the phenol to a more reactive alkali metal phenoxide. google.com The use of a catalyst, such as an N,N-dialkylated acid amide, allows the reaction to proceed at atmospheric pressure and temperatures ranging from 40-180°C, with continuous removal of HCl. google.com Organic phosphorus compounds can also catalyze the reaction of phenols with phosgene. justia.com

In the case of more sensitive substrates, such as chiral alcohols, careful control of the reaction temperature is necessary to prevent racemization or decomposition. The reaction of benzyl (B1604629) alcohol with phosgene has been documented in a loop reactor, demonstrating a scalable and controlled process. researchgate.net

Triphosgene-Mediated Synthesis Protocols

Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene. nih.govchemicalbook.com It is less volatile and easier to handle in laboratory settings. acs.org

Advantages of Triphosgene over Gaseous Phosgene in Laboratory Synthesis

Triphosgene offers several advantages over phosgene, particularly for small-scale synthesis:

Solid State: As a stable crystalline solid, triphosgene is easier to weigh, transport, and store compared to the highly toxic and gaseous phosgene. nih.govresearchgate.net

Convenience: Its use avoids the need for specialized equipment required for handling gaseous reagents. nih.gov

Milder Reaction Conditions: Reactions with triphosgene often proceed under milder conditions, leading to higher purity and yields of the final product. chemicalbook.com

Stoichiometry: Typically, only one-third of an equivalent of triphosgene is needed for the desired transformation. researchgate.net

Despite these advantages, it is important to note that triphosgene can decompose to phosgene, especially at elevated temperatures or in the presence of catalysts, and thus requires careful handling. chemicalbook.comacs.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of chloroformates using triphosgene can be optimized by carefully selecting the solvent, base, and reaction temperature. The reaction of alcohols with triphosgene is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl produced. nih.govnih.gov

A study on the chlorination of unactivated aliphatic alcohols with triphosgene highlighted the importance of the base system. nih.gov While triethylamine alone could lead to the formation of undesired byproducts, a mixed-base system of pyridine and a substoichiometric amount of triethylamine effectively suppressed side reactions and primarily afforded the chloroformate at room temperature. nih.gov

The choice of solvent also influences the reaction outcome. Solvents like toluene, dichloromethane, and benzene (B151609) are commonly used. google.comnih.gov For example, the synthesis of a steroidal chloroformate using triphosgene gave the best yield and purity when the reaction was conducted in benzene at room temperature with a slight excess of pyridine. nih.gov

A process for preparing various alkyl and aryl chloroformates in high yields involves reacting the corresponding alcohol with triphosgene in the presence of a catalyst (like dimethylformamide or triethylamine) and an inorganic base (such as sodium carbonate). google.com

| Substrate | Reagents | Base | Solvent | Temperature | Yield |

| n-Octanol | Triphosgene | Triethylamine, Sodium Carbonate | Toluene | 0°C | 96% google.com |

| n-Butanol | Triphosgene | Sodium Carbonate, DMF (cat.) | Toluene | 0°C | 94% conversion google.com |

| Phenol | Triphosgene | Sodium Carbonate, DMF (cat.) | Toluene | 0°C | 66% google.com |

| Secondary Alcohol | Triphosgene | Pyridine, Triethylamine (substoichiometric) | Dichloromethane | Room Temp | Primarily Chloroformate nih.gov |

This table presents data from various sources on the synthesis of chloroformates using triphosgene, showcasing the impact of different reaction conditions.

Alternative Synthetic Approaches to Chiral Chloroformates from Precursors

While phosgene and triphosgene are the most common reagents for synthesizing chloroformates, alternative methods are being explored to avoid their use. One such approach is the in situ generation of phosgene from chloroform.

Photo-on-demand synthesis involves the photoirradiation of a chloroform solution containing an alcohol, which generates phosgene in situ. researchgate.netkobe-u.ac.jp This method allows for the one-pot synthesis of chloroformates and their subsequent conversion to carbonates and carbamates. researchgate.net The reaction can be influenced by the presence of a base; for example, the reaction of (-)-menthol, a chiral alcohol, with photogenerated phosgene provided the corresponding chloroformate in 85% yield in the presence of pyridine. kobe-u.ac.jp This photochemical approach offers a potentially safer and more controlled way to perform phosgenation reactions on a smaller scale. nih.govacs.org

Another strategy involves the use of alternative activating agents. For instance, N,N'-disuccinimidyl carbonate has been used to activate secondary alcohols, which can then be coupled with other nucleophiles. rsc.org While not a direct synthesis of the chloroformate, this represents a pathway to similar activated carbonyl compounds.

Furthermore, the enantioselective synthesis of chiral amines, which can be precursors to other chiral molecules, has been achieved through methods like asymmetric hydrogenation, sometimes involving activation with chloroformates. acs.org Chiral resolution of racemic mixtures is another classic approach to obtaining enantiomerically pure precursors for synthesis. researchgate.net

Enantioselective Synthesis of Chiral Alcohol Precursors for this compound

The direct precursor to this compound is the chiral alcohol, 1-phenylethanol. Obtaining this alcohol in high enantiomeric purity is a critical step. The two main enantiomers, (R)-1-phenylethanol and (S)-1-phenylethanol, are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netresearchgate.net Methodologies for achieving high enantioselectivity primarily involve the asymmetric reduction of its prochiral ketone precursor, acetophenone (B1666503), or the kinetic resolution of racemic (R,S)-1-phenylethanol.

Enzymatic Kinetic Resolution: Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. researchgate.net This technique utilizes enzymes, most commonly lipases, which exhibit high selectivity for one enantiomer over the other. nih.govmdpi.com In a typical process, racemic (R,S)-1-phenylethanol is subjected to an acylation reaction catalyzed by a lipase (B570770), such as Novozyme 435 (a commercial lipase from Candida antarctica), using an acyl donor like vinyl acetate. nih.govmdpi.com The enzyme selectively acylates one enantiomer (e.g., (R)-1-phenylethanol) to form its corresponding ester (e.g., (R)-1-phenylethyl acetate), leaving the unreacted (S)-1-phenylethanol in high enantiomeric excess. mdpi.com

The efficiency of this resolution is influenced by several factors, including the choice of enzyme, solvent, acyl donor, temperature, and reaction time. nih.gov For instance, studies have optimized these parameters to achieve high enantiomeric excess (ee) for the remaining alcohol and high conversion rates. nih.govmdpi.com The use of ionic liquids in a two-phase catalytic system with lipases has also been shown to enhance enantioselectivity and allow for the reuse of the enzyme catalyst. mdpi.com

Asymmetric Reduction of Acetophenone: Another prominent strategy is the enantioselective reduction of acetophenone to produce either (R)- or (S)-1-phenylethanol directly. This can be achieved through both biocatalytic and chemocatalytic methods.

Bioreduction: Various microorganisms and their enzymes can reduce acetophenone with high enantioselectivity. The process often involves exogenous reducing agents like isopropanol, ethanol, or glucose to facilitate the conversion. researchgate.net This method is considered a sustainable alternative to chemical catalysts. researchgate.net

Chemocatalysis: Asymmetric transfer hydrogenation and catalytic hydrogenation using chiral metal complexes are powerful tools for this transformation. For example, the enantioselective addition of Grignard reagents (like MeMgBr) to aldehydes in the presence of chiral ligands and a titanium catalyst can produce chiral secondary alcohols with high yields and enantioselectivities. acs.orgrug.nl Similarly, chiral-imprinted mesoporous platinum electrodes have been used for the enantioselective electrosynthesis of 1-phenylethanol from acetophenone. rsc.org

The table below summarizes findings from various enantioselective synthesis studies for 1-phenylethanol.

| Method | Catalyst/Enzyme | Substrate | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Novozyme 435 (Lipase) | (R,S)-1-Phenylethanol | Optimized conditions determined using response surface methodology (RSM) for industrial-scale production. | ees > 99% | nih.gov |

| Enzymatic Kinetic Resolution | Lipase from Burkholderia cepacia | (R,S)-1-Phenylethanol | Use of ionic liquids in a two-phase system allowed for high enantioselectivity and enzyme recycling. | eep up to 98.9% | mdpi.com |

| Enantioselective Bioreduction | Cultured Cells (e.g., Nicotiana tabacum) | Acetophenone | Yield and enantioselectivity are influenced by the choice of exogenous reducing agent (e.g., isopropanol, glucose). | Not specified | researchgate.net |

| Electrosynthesis | Chiral-Imprinted Mesoporous Pt Electrodes | Acetophenone | Selective chiral electrosynthesis via potentiostatic reduction. | Not specified | rsc.org |

| Catalytic Asymmetric Addition | Ti(OiPr)4 with Chiral Ligand | Aromatic Aldehydes & MeMgBr | Provides versatile chiral methyl carbinol units with good yields and enantioselectivities. | 58-90% ee | acs.org |

Methodologies for Purification and Isolation of Chloroformate Esters

The purification and isolation of chloroformate esters, including this compound, are critical for ensuring product quality and removing hazardous impurities. Chloroformates are reactive intermediates, and their synthesis can result in various by-products. google.comgoogle.com Common purification techniques must address the thermal lability of these compounds and the presence of structurally similar impurities.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying chloroformate esters. However, the thermal sensitivity of these compounds requires careful control of temperature to prevent decomposition. patsnap.com For instance, in the synthesis of 2-ethylhexyl chloroformate, a two-step reaction followed by the addition of an entrainer allows for azeotropic distillation at a lower temperature, which separates the product from impurities like chloro-isooctane while minimizing decomposition. patsnap.com

Chemical Purification: Specific chemical treatments can be used to remove persistent impurities. A common issue in the production of some chloroformates is the presence of unreacted starting materials or over-chlorinated by-products. google.comgoogle.com For example, a method for purifying chloromethyl chloroformate involves heating the crude mixture in the presence of a nucleophilic catalyst. google.com This process selectively decomposes the impurity (methyl chloroformate) into volatile gaseous products that can be easily removed, yielding a substantially pure product without a complex distillation step. google.com

Chromatography: Chromatographic techniques are also employed for the purification of esters. While not always practical for large-scale industrial processes, methods like flash chromatography are invaluable in a laboratory setting for achieving high purity, especially for complex mixtures or for isolating specific stereoisomers. scielo.br

Washing and Extraction: Simple washing and extraction procedures are often used as initial purification steps. After the reaction, the mixture can be quenched with water and washed with solutions like saturated sodium bicarbonate to neutralize acidic by-products (e.g., HCl). rsc.org An organic solvent is used to extract the chloroformate ester, and subsequent washing and drying steps prepare the product for final purification by distillation or other methods. rsc.org

The following table outlines common purification challenges and the methodologies used to address them.

| Purification Challenge | Methodology | Description | Reference |

|---|---|---|---|

| Thermal Decomposition | Vacuum Distillation / Azeotropic Distillation | Distillation at reduced pressure lowers the boiling point. Using an entrainer can further reduce the required temperature. | patsnap.com |

| Contamination with Starting Material (e.g., Methyl Chloroformate) | Catalytic Decomposition | Heating the crude mixture with a nucleophilic catalyst selectively decomposes the impurity into volatile gases. | google.com |

| Presence of Dichloro-Byproducts | Controlled Reaction & Distillation | Stopping the chlorination reaction before completion can minimize the formation of di- and trichlorinated products. | google.com |

| Acidic Impurities (e.g., HCl) | Aqueous Washing | Washing the organic layer with water or a mild base (e.g., sodium bicarbonate) neutralizes and removes acidic by-products. | rsc.org |

| Separation of Complex Mixtures/Isomers | Flash Chromatography | Effective for laboratory-scale purification to achieve high purity of the final product. | scielo.br |

Chemical Reactivity and Mechanistic Investigations of 1 Phenylethyl Chloroformate

Nucleophilic Acyl Substitution Mechanisms

The solvolysis of chloroformate esters serves as a model for their nucleophilic substitution reactions. The mechanism of these reactions can range from a bimolecular pathway to a unimolecular one, influenced by the substrate and reaction conditions. mdpi.com

The solvolysis of chloroformate esters generally proceeds via one of two primary mechanistic pathways: a concerted (S_N2-type) mechanism or a stepwise addition-elimination (A-E) mechanism. In some cases, a unimolecular ionization (S_N1-type) pathway is also observed, particularly for substrates that can form stable carbocations and in solvents with high ionizing power. grafiati.comnih.gov

For many primary alkyl and aryl chloroformates, the reaction with hydroxylic solvents is believed to follow a bimolecular addition-elimination pathway (Scheme 1). mdpi.com In this mechanism, the solvent molecule, acting as a nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to form the final product. For some chloroformates, this process can be so rapid that it approaches a concerted S_N2-like transition state. psu.edu

In contrast, for chloroformates with tertiary alkyl groups, such as 1-adamantyl chloroformate, or in highly ionizing and poorly nucleophilic solvents, an ionization mechanism (Scheme 2) becomes dominant. grafiati.comnih.gov This pathway involves the initial slow cleavage of the carbon-chlorine bond to form an acylium ion or a carbocation, which then rapidly reacts with the solvent. Studies on phenyl chloroformate have shown that it solvolyzes via an addition-elimination mechanism across a wide range of solvents. nih.govrsc.org The specific pathway for 1-phenylethyl chloroformate would be sensitive to these competing factors, with the potential for a shift in mechanism depending on the conditions.

Scheme 1: Stepwise addition-elimination mechanism for chloroformate ester solvolysis. nih.govScheme 2: Possible unimolecular solvolytic pathways for chloroformate esters. nih.gov

The distinction between these pathways is often investigated using kinetic studies, including the analysis of solvent effects and kinetic solvent isotope effects (KSIEs). researchgate.netkoreascience.kr For instance, a KSIE (kMeOH/kMeOD) value significantly greater than 1.5 is often indicative of a bimolecular mechanism where the solvent acts as a nucleophile and a general base catalyst in the rate-determining step. researchgate.net

The balance between the concerted/stepwise bimolecular and the unimolecular ionization pathways is significantly influenced by both electronic effects of substituents on the chloroformate and the polarity and nucleophilicity of the solvent. grafiati.comdalalinstitute.com

Substituent Effects: Electron-withdrawing substituents on the alkyl or aryl group of the chloroformate tend to favor the addition-elimination pathway. mdpi.com This is because they destabilize any potential carbocation intermediate that would form in an S_N1-type mechanism and make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating substituents stabilize the formation of a carbocation, thereby favoring the ionization pathway. mdpi.com For this compound, the phenyl group's ability to stabilize a benzylic carbocation could make the ionization pathway more accessible compared to simple primary alkyl chloroformates. Kinetic studies on ring-substituted 1-phenylethyl chlorides have shown that the rates are sensitive to the substituents, which is consistent with the development of charge in the transition state. grafiati.com

Solvent Polarity: The polarity and nucleophilicity of the solvent play a crucial role in determining the reaction mechanism. dalalinstitute.com The extended Grunwald-Winstein equation is a powerful tool for dissecting these solvent effects:

log(k/k₀) = lN_T + mY_Cl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/water), respectively. The parameter l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (N_T), and m represents the sensitivity to changes in solvent ionizing power (Y_Cl). researchgate.netkoreascience.kr

A high l value (typically > 1.0) and a moderate m value are characteristic of a bimolecular addition-elimination mechanism. psu.edursc.org For example, the solvolysis of phenyl chloroformate yields l = 1.68 and m = 0.57, which are considered benchmark values for the addition-elimination pathway. rsc.orgresearchgate.net In contrast, a low l value and a high m value suggest an ionization (S_N1) mechanism. mdpi.com For some chloroformates, a change in mechanism from addition-elimination in highly nucleophilic solvents to ionization in highly ionizing, non-nucleophilic solvents (like aqueous fluoroalcohols) is observed. mdpi.comgrafiati.com This is evidenced by a bilinear correlation in the Grunwald-Winstein plot. For secondary alkyl chloroformates like isopropyl chloroformate, dual reaction channels have been proposed, with the addition-elimination pathway favored in more nucleophilic solvents and a unimolecular mechanism in highly ionizing solvents. mdpi.com

| Chloroformate | l value | m value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl chloroformate | 1.68 | 0.57 | Addition-Elimination | rsc.orgresearchgate.net |

| p-Nitrophenyl chloroformate | 1.66 | 0.66 | Addition-Elimination | nih.gov |

| (1S)-(+)-Menthyl chloroformate | 2.46 | 0.91 | Associative S_N2 | koreascience.kr |

| Isopropyl chlorothioformate | 0.38 | 0.72 | Ionization (S_N1) | mdpi.com |

Carbamate (B1207046) Formation Reactions Mediated by Chloroformates

Chloroformates are widely used reagents for the synthesis of carbamates, which are important functional groups in pharmaceuticals and protecting groups in organic synthesis. nih.govacs.org The reaction involves the nucleophilic attack of an amine on the chloroformate.

The reaction of this compound with primary or secondary amines or amino acids leads to the formation of the corresponding carbamates. This reaction is a standard method for introducing the 1-phenylethyloxycarbonyl protecting group or for synthesizing biologically active molecules. For example, aniline (B41778) carbamates can be synthesized by reacting the corresponding aniline with a chloroformate like methyl chloroformate in a biphasic system with a base. acs.org Similarly, the amino group of β-alanine can be protected using benzyl (B1604629) chloroformate. scielo.brscielo.br

The mechanism of aminolysis of chloroformates can also be either stepwise or concerted. acs.org Studies on the aminolysis of phenyl chloroformates with secondary alicyclic amines in aqueous solution suggest a stepwise mechanism involving the rate-determining formation of a zwitterionic tetrahedral intermediate. acs.org In contrast, the reaction with anilines in a less polar solvent like acetonitrile (B52724) is proposed to be concerted. acs.org This highlights the critical role of the solvent in stabilizing or destabilizing charged intermediates.

While the direct reaction between amines and chloroformates is often efficient, catalytic methods have been developed to broaden the scope and improve the conditions of carbamate synthesis. Homogeneous catalysis, particularly using palladium complexes, has shown remarkable efficiency. mdpi.com

Palladium-catalyzed cross-coupling reactions provide an alternative route to carbamates. One such method involves the Suzuki-type coupling of arylboronic acids with chloroformates in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net Another approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which proceeds through an aryl isocyanate intermediate to furnish the N-aryl carbamate. nih.gov

Computational studies have been employed to elucidate the mechanism of these catalyzed reactions. For the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate, density functional theory (DFT) calculations have shown that the direct reaction is not spontaneous and requires a catalyst. mdpi.com The proposed catalytic cycle involves steps like ligand dissociation, formation of intermediates, and hydrogenation, with the palladium complex stabilizing the reaction intermediates. mdpi.com

Understanding the fleeting intermediates and transition states in chloroformate reactions is crucial for a complete mechanistic picture. This is often achieved through a combination of experimental techniques and computational modeling. mdpi.comresearchgate.net

Experimental Investigations: Kinetic solvent isotope effects (KSIEs) provide insight into the role of the solvent in the transition state. semanticscholar.org For example, KSIE values around 2.0 for solvolysis in water/D₂O or methanol/MeOD suggest general base catalysis by a second solvent molecule, which is characteristic of a third-order reaction mechanism for some acid chlorides and chloroformates. semanticscholar.org

Application in Ring-Opening Reactions

The strained nature of small nitrogen-containing heterocyclic rings, such as azetidines and oxazolidinones, makes them susceptible to cleavage under various reaction conditions. Chloroformates, including this compound, serve as effective reagents for promoting these ring-opening reactions, leading to the formation of highly functionalized acyclic products. This reactivity is largely driven by the electrophilicity of the chloroformate's carbonyl carbon and the nucleophilicity of the ring's nitrogen atom.

The reaction between N-alkylazetidines and chloroformates is a significant pathway for ring cleavage. When a nucleophilic nitrogen atom within a strained ring like azetidine (B1206935) attacks the electrophilic chloroformate, an azetidinium ion intermediate is formed. bioorg.org This intermediate is highly strained and readily undergoes ring-opening. bioorg.org Studies on substituted azetidines have shown that this reaction pathway is often favored over simple N-dealkylation, which is more common in less strained rings like pyrrolidines. bioorg.orgresearchgate.net

For instance, the reaction of methyl (2S,1R’)-1-phenylethylazetidine-2-carboxylate with methyl chloroformate results in the formation of an acyclic γ-chlorinated compound. bioorg.org This demonstrates that the ring-opening pathway is preferred over the dealkylation of the N-phenylethyl group. bioorg.org The general mechanism involves the initial acylation of the azetidine nitrogen by the chloroformate, which activates the ring for subsequent nucleophilic attack by the chloride ion released in the process. researchgate.net This leads to the cleavage of one of the C-N bonds of the original ring.

In the case of oxazolidinones, the N-1-phenylethyl group can be chemoselectively cleaved using systems like anisole-methanesulfonic acid. researchgate.net While this is a dealkylation rather than a direct ring-opening initiated by the chloroformate, the synthesis of oxazolidinones often involves the reaction of amino alcohols with chloroformates or their equivalents, highlighting the central role of this functional group in the chemistry of these heterocycles. researchgate.netclockss.org The reaction of N-alkyl azetidines with chloroformates can yield γ-chloroamines, which in some cases can be further cyclized to form six-membered oxazinanones, but often the acyclic product is isolated. researchgate.net

The ring-opening of substituted azetidines with chloroformates proceeds with a high degree of regio- and stereoselectivity. The regioselectivity is dictated by the position of the initial nucleophilic attack and the subsequent cleavage. In the case of 2-substituted azetidines, the ring-opening reaction occurs specifically at the C-2 position. bioorg.org This is attributed to the electronic effects of the substituent and the stability of the potential transition states.

The stereochemistry of the reaction is also well-defined. Research has shown that the ring-opening of (2S,1R’)-1-phenylethyl-2-acylazetidines with methyl chloroformate occurs with complete inversion of configuration at the C-2 carbon. bioorg.org This stereospecific outcome strongly supports a mechanism involving an SN2-type attack by the chloride ion on the azetidinium intermediate. bioorg.org The nucleophile attacks the carbon atom from the side opposite to the breaking C-N bond, leading to the observed inversion of stereochemistry. bioorg.org

The substituent on the aziridine (B145994) or azetidine ring plays a crucial role in directing the regioselectivity of the ring-opening. researchgate.net For N-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one, ring-opening with an oxygen nucleophile in the presence of acid occurs at the C2 position. researchgate.net However, modifying the substituent to a γ-silylated hydroxy group can switch the site of attack to the unsubstituted C3 position. researchgate.net

Table 1: Regio- and Stereoselectivity in the Reaction of (2S,1R')-1-Phenylethylazetidine Derivatives with Chloroformates This table is based on findings reported in the literature, illustrating the specific outcomes of ring-opening reactions.

| Azetidine Reactant | Chloroformate | Product | Yield (%) | Key Outcome | Reference |

|---|---|---|---|---|---|

| (2S,1R')-1-Phenylethylazetidine-2-carboxylate | Methyl Chloroformate | Acyclic γ-chloro-α-amino ester | 74 | Regiospecific opening at C-2 with inversion of configuration | bioorg.org |

| (2S,1R')-1-Phenylethylazetidine-2-carboxylate | Ethyl Chloroformate | Acyclic γ-chloro-α-amino ester | 69 | Regiospecific opening at C-2 with inversion of configuration | bioorg.org |

| (2S,1R')-1-Phenylethyl-2-acylazetidine | Methyl Chloroformate | Acyclic γ-chloro-α-amino ketone | 70 | Regiospecific opening at C-2 with inversion of configuration | bioorg.org |

Other Significant Reaction Pathways Involving Chloroformates

Beyond their use in ring-opening reactions, chloroformates are versatile reagents involved in a variety of other significant chemical transformations.

A notable reaction involving analogous chloroformates is the nickel-catalyzed deoxygenative cross-electrophile coupling. Research, which has since been retracted, described a method for coupling benzyl chloroformate derivatives with aryl iodides to produce a range of diaryl methane (B114726) products. researchgate.netrsc.orggrafiati.com The proposed mechanism involved the radical fragmentation of the C–O bond of the benzyl chloroformate, facilitated by a Ni(0) catalyst. rsc.org This reaction was presented as a novel method for cross-electrophile coupling, expanding the scope of substrates for such transformations. rsc.org Although the specific papers on the deoxygenative coupling of benzyl chloroformates were retracted, the broader field of cross-electrophile coupling continues to be an active area of research, utilizing various electrophiles including chloroformates for the formation of C-C bonds. acs.orgacs.org

Chloroformates serve as effective dehydrating agents for the conversion of primary amides into nitriles. This transformation is a valuable tool in organic synthesis. For example, 2,2,2-trichloroethyl chloroformate (TrocCl), in the presence of triethylamine (B128534), efficiently converts various primary carboxamides into their corresponding nitriles in high yields (82–95%). researchgate.net Phenyl chloroformate has also been demonstrated to be a convenient reagent for this purpose. scispace.com The reaction proceeds by activating the amide oxygen, facilitating the elimination of water to form the nitrile functional group. This method is an alternative to traditional dehydrating agents like phosphorus(V) oxide. libretexts.org

Table 2: Conversion of Primary Amides to Nitriles using 2,2,2-Trichloroethyl Chloroformate This table presents data on the yield of nitriles from the dehydration of primary amides using an analogous chloroformate.

| Primary Amide | Resulting Nitrile | Yield (%) | Reference |

|---|---|---|---|

| Benzamide | Benzonitrile | 95 | researchgate.net |

| 4-Methylbenzamide | 4-Methylbenzonitrile | 94 | researchgate.net |

| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 92 | researchgate.net |

| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 93 | researchgate.net |

| Phenylacetamide | Phenylacetonitrile | 88 | researchgate.net |

| Hexanamide | Hexanenitrile | 82 | researchgate.net |

The study of solvolysis kinetics provides critical insights into the reaction mechanisms of chloroformates. The solvolysis of these compounds can proceed through different pathways, primarily the addition-elimination (bimolecular) pathway or an ionization (SN1-type) pathway. The extended Grunwald-Winstein equation is a powerful tool used to analyze these reactions by correlating the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl).

For phenyl chloroformate, a widely studied analogue, the sensitivity values are typically l ≈ 1.66 and m ≈ 0.56. mdpi.comresearchgate.net These values are characteristic of a bimolecular addition-elimination mechanism where the addition of the solvent molecule is the rate-determining step. mdpi.com In contrast, the solvolysis of 2-phenylethyl chloroformate also supports a bimolecular pathway. researchgate.net The kinetic data for these related compounds suggest that the solvolysis of this compound would also be highly sensitive to both solvent nucleophilicity and ionizing power. The presence of the α-phenyl group in this compound, compared to 2-phenylethyl chloroformate, could potentially enhance the stability of a carbocationic intermediate, possibly leading to a greater contribution from an ionization (SN1) pathway in highly ionizing, non-nucleophilic solvents. Kinetic studies on ring-substituted 1-phenylethyl chlorides show an SN1 process, suggesting that the corresponding chloroformate might exhibit similar behavior under certain conditions. grafiati.com

Table 3: Grunwald-Winstein Parameters for the Solvolysis of Analogous Chloroformates This table summarizes the sensitivity parameters for the solvolysis of chloroformates structurally related to this compound.

| Chloroformate | l (Sensitivity to NT) | m (Sensitivity to YCl) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | researchgate.net |

| Isopropyl Chloroformate | 0.79 ± 0.06 | 0.85 ± 0.07 | Addition-Elimination | mdpi.com |

| 2-Phenylethyl Chloroformate | Analysis supports a bimolecular pathway | Addition-Elimination (Bimolecular) | researchgate.net |

Applications of 1 Phenylethyl Chloroformate in Advanced Organic Synthesis and Methodology Development

Chiral Auxiliary and Reagent in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, 1-phenylethyl chloroformate serves as a valuable chiral auxiliary. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org

Diastereoselective Transformations and Control

This compound is employed to induce diastereoselectivity in various chemical transformations. When it reacts with a prochiral or racemic substrate, it forms diastereomeric derivatives. The chiral center in the 1-phenylethyl group influences the steric and electronic environment of the molecule, directing subsequent reactions to favor the formation of one diastereomer over the other. This control over stereochemistry is crucial in the synthesis of complex molecules with multiple chiral centers. For example, the reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one with an aldehyde can lead to secondary alcohols with opposite stereochemistry depending on whether a lithium or titanium enolate is used, showcasing the control exerted by the chiral auxiliary. chim.it

Enantiomeric Resolution of Racemic Mixtures

A primary application of this compound is in the resolution of racemic mixtures, which are 50:50 mixtures of two enantiomers. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by common techniques like crystallization or distillation. minia.edu.eg By reacting a racemic mixture (e.g., of an amine or alcohol) with an enantiomerically pure form of this compound, a mixture of diastereomers is formed. minia.edu.egscribd.com These diastereomers, such as diastereomeric carbamates, have different physical properties and can be separated by methods like fractional crystallization or chromatography. minia.edu.egscribd.com After separation, the chiral auxiliary can be chemically removed to yield the individual, enantiomerically pure compounds. libretexts.orgscribd.com This method is a cornerstone of obtaining optically active substances. tcichemicals.com

| Reactant | Reagent | Product Type | Separation Method |

| Racemic Alcohol | (R)- or (S)-1-Phenylethyl chloroformate | Diastereomeric Carbonates | Chromatography, Crystallization |

| Racemic Amine | (R)- or (S)-1-Phenylethyl chloroformate | Diastereomeric Carbamates | Chromatography, Crystallization |

Induction of Chirality in Complex Molecular Architectures

The influence of the 1-phenylethyl group extends to inducing chirality in the construction of complex molecules. By incorporating this chiral auxiliary, a chiral environment is established that can direct the stereochemical outcome of subsequent reactions. This "chirality transfer" is a powerful strategy in asymmetric synthesis. mdpi.com For instance, the chiral 1-phenylethyl group can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating a new stereocenter with a predictable configuration. This principle has been demonstrated in various synthetic endeavors, including the use of related chiral auxiliaries to induce planar, central, and axial chirality in different substrates. chim.it The induction of chirality can also be observed at a supramolecular level, where the presence of a chiral auxiliary can lead to the formation of chiral domains with a preferred handedness on a surface. nih.gov

Derivatization Agent for Advanced Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique. This compound is a key chiral derivatizing agent.

Formation of Diastereomeric Derivatives for Chiral Analysis

For the analysis of enantiomers, which are otherwise indistinguishable by many analytical methods, this compound is used to convert them into diastereomers. dntb.gov.ua These diastereomeric derivatives can then be separated and quantified using standard achiral chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). acs.org The different physical properties of the diastereomers lead to different interactions with the chromatographic stationary phase, allowing for their separation. This indirect method of chiral separation is a widely used and effective strategy. Other chloroformates, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), are also popular for this purpose, reacting with primary and secondary amines to form fluorescent derivatives that are readily analyzed. science.govnih.gov

| Analyte | Derivatizing Agent | Resulting Derivatives | Analytical Technique |

| Chiral Amines | (+)-1-(9-Fluorenyl)ethyl chloroformate | Diastereomeric Carbamates | HPLC, GC |

| Chiral Alcohols | (R)- or (S)-1-Phenylethyl chloroformate | Diastereomeric Carbonates | HPLC, GC |

| Amino Acids | (+)-1-(9-Fluorenyl)ethyl chloroformate | Diastereomeric Amino Acid Derivatives | Micellar Electrokinetic Chromatography, HPLC |

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Compound Profiling

This compound and other alkyl chloroformates are extensively used for the derivatization of amino compounds, such as amino acids, for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net This derivatization accomplishes two main goals: it increases the volatility of the polar amino compounds, making them suitable for GC, and it introduces a specific chemical group that enhances their detection by mass spectrometry. researchgate.netgcms.cz The resulting derivatives, typically carbamates, exhibit good chromatographic properties. researchgate.net The derivatization procedure is often robust, rapid, and can be performed directly in aqueous samples, which simplifies sample preparation. gcms.cznih.gov This methodology has been automated for the high-throughput analysis of free amino acids in various biological fluids. gcms.cznih.gov

Application in High-Performance Liquid Chromatography (HPLC) for Chiral Separations

This compound is a valuable derivatizing agent in the field of analytical chemistry, particularly for the chiral separation of amino acids and other chiral amines using high-performance liquid chromatography (HPLC). The primary role of this reagent is to react with the chiral analyte to form diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated using standard, non-chiral stationary phases in reversed-phase HPLC. nih.govacs.org

The process involves a pre-column derivatization step where the chiral amine or amino acid is reacted with a chiral chloroformate, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), a derivative of this compound. nih.govacs.org This reaction creates diastereomeric carbamates. These derivatives can then be effectively separated on a reversed-phase HPLC column. nih.gov The choice of the chiral derivatizing agent is crucial for achieving good separation, and reagents like FLEC have proven to be highly effective for a wide range of amino acids. nih.govacs.org

The separation of these diastereomers is based on the differential interactions between the diastereomeric derivatives and the stationary phase. sigmaaldrich.com The success of the separation is influenced by several factors, including the nature of the stationary phase, the mobile phase composition, and the specific structure of the derivatizing agent. sigmaaldrich.comoup.com For instance, the use of cyclodextrins as chiral selectors in the mobile phase or bonded to the stationary phase can enhance the resolution of the separated diastereomers. oup.com

The following table provides an overview of typical conditions used for the chiral separation of amino acids derivatized with a chloroformate reagent.

| Parameter | Condition | Reference |

| Derivatizing Reagent | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | nih.gov |

| Analytical Technique | Reversed-Phase HPLC | nih.gov |

| Stationary Phase | C18 (ODS) | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724)/water or methanol/water mixtures, often with a buffer. | oup.com |

| Detection | Fluorescence or UV | researchgate.netresearchgate.net |

Development of Fluorescent Probes for Enhanced Detection of Analytes

Chloroformates, including derivatives of this compound, are instrumental in the development of fluorescent probes for the sensitive detection of various analytes, particularly amino compounds. researchgate.netresearchgate.netacs.org These probes are designed to react with the target analyte, leading to a significant change in their fluorescent properties, which can be quantified to determine the analyte's concentration. rsc.org

The fundamental principle involves a fluorophore—a molecule that can emit light after being excited by a specific wavelength—appended to a reactive chloroformate group. When this probe reacts with an amine, it forms a stable carbamate (B1207046) linkage, and the resulting derivative often exhibits distinct fluorescence characteristics compared to the unreacted probe. researchgate.net This change allows for highly sensitive detection, even at trace levels. researchgate.net

A notable example is the development of 2-(9-acridone)-ethyl chloroformate (AEC-Cl), which serves as a fluorescent labeling reagent for the determination of free amino acids. researchgate.net The derivatization reaction is typically rapid and efficient, occurring at room temperature in a buffered aqueous-organic solvent mixture. researchgate.netresearchgate.net The resulting amino acid derivatives are stable and can be readily separated and quantified by HPLC with fluorescence detection. researchgate.net

The design of these fluorescent probes often focuses on creating molecules with high quantum yields and large Stokes shifts to maximize sensitivity and minimize background interference. researchgate.netrsc.org The following table summarizes key characteristics of a fluorescent probe based on a chloroformate scaffold.

| Feature | Description | Reference |

| Probe | 2-(9-Acridone)-ethyl chloroformate (AEC-Cl) | researchgate.net |

| Target Analytes | Primary and secondary amino acids | researchgate.net |

| Reaction Time | ~5 minutes at room temperature | researchgate.net |

| Detection Method | HPLC with Fluorescence Detection (HPLC-FLD) | researchgate.net |

| Excitation Wavelength (λex) | 268 nm | researchgate.net |

| Emission Wavelength (λem) | 438 nm | researchgate.net |

Precursor for Specialized Protecting Group Strategies

Development of Carbonate-Based Protecting Groups for Amines and Alcohols

This compound and its analogs are key precursors in the synthesis of carbonate-based protecting groups for amines and alcohols. nih.govncsu.edu These protecting groups are essential in multi-step organic synthesis to temporarily mask the reactivity of these functional groups, preventing them from participating in undesired side reactions. univpancasila.ac.idorganic-chemistry.org The resulting carbamates (from amines) and carbonates (from alcohols) are generally stable under a variety of reaction conditions but can be removed selectively when needed. acs.orgthieme-connect.de

The formation of these protecting groups is typically achieved by reacting the amine or alcohol with the corresponding chloroformate in the presence of a base. nih.govncsu.edu The choice of the specific chloroformate allows for the tuning of the protecting group's properties, such as its stability and the conditions required for its removal. For instance, the phenacyloxycarbonyl (Phenoc) group, derived from a phenacyl chloroformate, has been used for the protection of the α-amino group of amino acids. thieme-connect.de

The stability of these carbonate-based protecting groups can be tailored. For example, the 4-methoxyphenacyloxycarbonyl (Phenoc) group is stable to both acidic conditions (like 50% TFA in CH2Cl2) and basic conditions (like 20% piperidine (B6355638) in DMF), offering a distinct advantage in complex synthetic sequences. thieme-connect.de

The table below outlines examples of carbonate-based protecting groups and their characteristics.

| Protecting Group | Precursor | Stability | Deprotection Conditions | Reference |

| 4-Methoxyphenacyloxycarbonyl (Phenoc) | 4-Methoxyphenacyl chloroformate | Stable to acid and base | Photolysis (350 nm) | thieme-connect.de |

| Benzyloxycarbonyl (Z or Cbz) | Benzyl (B1604629) chloroformate | Stable to base, mild acid | Catalytic hydrogenation, strong acid | univpancasila.ac.id |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyl chloroformate | Stable to acid | Base (e.g., piperidine) | researchgate.netd-nb.info |

Orthogonality and Selective Deprotection Methodologies in Multi-step Synthesis

A critical concept in modern organic synthesis is orthogonality, which refers to the ability to deprotect one protecting group in the presence of others without affecting them. organic-chemistry.orgresearchgate.netd-nb.info Chloroformate-derived protecting groups play a significant role in enabling such orthogonal strategies. researchgate.netd-nb.info By selecting protecting groups with different cleavage conditions (e.g., acid-labile, base-labile, photolabile, or removable by hydrogenation), chemists can selectively unmask functional groups at specific stages of a complex synthesis. thieme-connect.deresearchgate.netd-nb.info

For example, a molecule might contain a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile). researchgate.netd-nb.info The Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact for a subsequent transformation. d-nb.info Later, the Boc group can be removed with an acid. organic-chemistry.orgresearchgate.net This orthogonal approach is fundamental to the solid-phase synthesis of peptides and oligonucleotides. researchgate.netnih.gov

The development of new protecting groups with unique deprotection conditions continues to expand the synthetic chemist's toolbox. researchgate.net For instance, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, which is removed under oxidative conditions, offers another dimension of orthogonality relative to common protecting groups. researchgate.netd-nb.info

The following table illustrates the concept of orthogonality with common protecting groups.

| Protecting Group | Deprotection Condition | Orthogonal To | Reference |

| Boc (tert-Butoxycarbonyl) | Acidic | Fmoc, Cbz, Dmoc | organic-chemistry.orgresearchgate.net |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic | Boc, Cbz, Dmoc | researchgate.netd-nb.info |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Boc, Fmoc | univpancasila.ac.idwiley-vch.de |

| Dmoc (1,3-Dithian-2-ylmethoxycarbonyl) | Oxidative | Boc, Fmoc | researchgate.netd-nb.info |

General Utility in Peptide and Oligonucleotide Synthesis (as a class of reagents)

Chloroformates are a cornerstone class of reagents in the automated solid-phase synthesis of peptides and oligonucleotides. nih.govresearchgate.net In peptide synthesis, their primary role is in the formation of urethane-type protecting groups for the α-amino group of amino acids. wiley-vch.de This protection is crucial to prevent self-polymerization and to ensure that the correct sequence of amino acids is assembled. wiley-vch.de The most widely used protecting group in this context is the Fmoc group, derived from 9-fluorenylmethyl chloroformate. researchgate.netnih.gov

The Fmoc strategy allows for the iterative addition of amino acids to a growing peptide chain attached to a solid support. nih.gov After each coupling step, the Fmoc group is removed with a base, and the next Fmoc-protected amino acid is added. nih.gov This cycle is repeated until the desired peptide sequence is synthesized. nih.gov

In oligonucleotide synthesis, chloroformates can be used to protect the 5'-hydroxyl group of deoxyribosides. researchgate.net This prevents unwanted side reactions during the coupling of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain. natahub.orgresearchgate.net While other protecting groups are now more common for this specific application, the principle of using chloroformates to create temporary protecting groups remains a fundamental strategy in nucleic acid chemistry. natahub.orgresearchgate.net The versatility of chloroformates allows for their use in various conjugation chemistries, linking peptides to oligonucleotides to enhance their therapeutic properties. nih.govnatahub.orgresearchgate.net

Computational and Theoretical Investigations of 1 Phenylethyl Chloroformate Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations have become indispensable in mechanistic organic chemistry. rsc.org Methods range from computationally efficient semi-empirical methods, like PM3, to more rigorous ab initio and Density Functional Theory (DFT) calculations. nih.govkoreascience.kr DFT, in particular, offers a favorable balance of accuracy and computational cost for studying reaction mechanisms, transition states, and the properties of reactive intermediates. nrel.gov For systems related to 1-phenylethyl chloroformate, these methods have been applied to elucidate reaction mechanisms and predict the feasibility of various reaction pathways. koreascience.krmdpi.com

Theoretical studies on the nucleophilic substitution reactions of analogous compounds, such as 1-phenylethyl chlorides (1-PEC), provide a framework for understanding the reactivity of this compound. Gas-phase calculations using the PM3 method on the reactions of 1-PEC with phenoxides and thiophenoxides show that the reactions proceed via a concerted S_N2 mechanism. koreascience.kr The potential energy surface for these reactions is characterized as a double-well profile, featuring a central transition state flanked by two stable ion-dipole complexes representing the reactant and product states. koreascience.kr This is a typical energy profile for S_N2 processes. koreascience.kr

DFT calculations have also been used to explore more complex, catalyzed reactions. For instance, in a study on the Pd(PPh₃)₄-catalyzed formation of a carbamate (B1207046) from (R)-(-)-2-phenylglycinol and methyl chloroformate, DFT was used to map out two distinct, multi-step reaction pathways. mdpi.com The calculations confirmed that the uncatalyzed reaction is not spontaneous and requires a catalyst. mdpi.com The study detailed the energy profile, including the stabilization of intermediates by the catalyst (−22.5 kcal/mol for an initial complex) and the energy barriers for key steps like C-H activation (27.4 kcal/mol). ehu.es Such analyses reveal the complete energetic landscape of a reaction, identifying rate-limiting steps and thermodynamically favorable pathways. mdpi.comehu.es For this compound, a similar mechanistic dichotomy between a direct substitution (addition-elimination) and a catalyzed pathway could be expected, depending on the reaction conditions. The solvolysis of related aryl chloroformates is believed to proceed through an addition-elimination pathway where the addition of the nucleophile is the rate-determining step. mdpi.comrsc.orgnih.gov

A primary goal of quantum chemical calculations is the precise characterization of transition state (TS) structures. nih.gov The transition state represents the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. nih.govugent.be Its geometry and energy determine the activation barrier and, consequently, the reaction rate.

Theoretical studies confirm a transition state by analyzing its vibrational frequencies, where a true TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ugent.be For the S_N2 reactions of 1-phenylethyl chlorides, the TS is found to be tight, with significant negative charge development on the central carbon atom. koreascience.kr In more complex reactions, such as the Pd-catalyzed C-H activation of phenethylamines, DFT calculations can reveal detailed TS geometries, including the elongation of breaking bonds (e.g., a C-H bond stretching from 1.08 Å to 1.38 Å) and the formation of new bonds (e.g., a Pd-C distance of 2.17 Å). ehu.es

The table below, derived from theoretical studies on the analogous 1-phenylethyl chloride system, illustrates the calculated activation parameters for nucleophilic substitution reactions. These values provide insight into the energy barriers that would be expected for similar reactions involving this compound.

| Nucleophile | Substituent (X) | ΔG* (kcal/mol) | ΔH* (kcal/mol) |

|---|---|---|---|

| XC₆H₄O⁻ | p-NO₂ | 15.8 | 10.3 |

| p-CN | 16.5 | 11.0 | |

| m-CN | 17.2 | 11.7 | |

| p-Cl | 18.4 | 12.9 | |

| H | 19.6 | 14.1 | |

| XC₆H₄S⁻ | p-NO₂ | 20.8 | 15.1 |

| p-CN | 21.2 | 15.4 | |

| m-CN | 21.8 | 16.1 | |

| p-Cl | 22.2 | 16.6 | |

| H | 23.0 | 17.4 |

Activation parameters (Gibbs Free Energy ΔG and Enthalpy ΔH) for the gas-phase S_N2 reaction of 1-phenylethyl chloride with substituted phenoxides and thiophenoxides, calculated using the PM3 method. Data adapted from a theoretical study by Lee et al. koreascience.kr

Analysis of Substituent Effects and Reaction Selectivity

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, used to correlate reaction rates with substituent properties. Computational studies can generate the data needed to construct these relationships, providing deep mechanistic insights.

The Hammett equation (log(k/k₀) = ρσ) and Brønsted equation (log(k) = βpKa + C) are powerful tools for probing the electronic demands of a reaction at the transition state. ugent.beresearchgate.net Theoretical calculations can predict reaction rates for a series of substituted reactants, allowing for the in-silico determination of Hammett ρ and Brønsted β values.

In the theoretical study of 1-phenylethyl chloride reactions, the Brønsted β values were found to be greater for phenoxide nucleophiles than for thiophenoxides. koreascience.kr This indicates a more advanced reaction in the transition state for the phenoxide series, meaning that bond formation between the nucleophile and the carbon center is more developed. koreascience.kr Similarly, large negative Hammett ρₓ values (for substituents on the nucleophile) are indicative of a transition state with significant positive charge buildup on the nucleophile, consistent with an S_N2 mechanism. koreascience.kr For reactions of substituted phenyl chloroformates, Hammett plots are also used to analyze the effect of substituents on the hydrolysis rate, with positive ρ values indicating a buildup of negative charge in the transition state. rsc.org

The following table presents theoretically derived ρ and β values for the reactions of 1-phenylethyl chloride, which serve as a model for the reactivity of this compound.

| Nucleophile Series | LFER Type | Coefficient | Calculated Value |

|---|---|---|---|

| Phenoxides (XC₆H₄O⁻) | Hammett (ρₓ) | ρₓ | -6.4 to -7.4 |

| Brønsted (βₓ) | βₓ | -1.2 to -1.4 | |

| Thiophenoxides (XC₆H₄S⁻) | Hammett (ρₓ) | ρₓ | -3.6 to -4.4 |

| Brønsted (βₓ) | βₓ | -0.8 to -0.9 |

Theoretically calculated Hammett (ρₓ) and Brønsted (βₓ) coefficients for the reaction of 1-phenylethyl chloride with substituted nucleophiles. Data adapted from a theoretical study by Lee et al. koreascience.kr

Cross-interaction constants (CICs), denoted as ρ_XY, quantify the interaction between substituents in two different parts of a reacting system, such as the nucleophile (X) and the substrate or leaving group (Y). ugent.be The magnitude of ρ_XY is inversely proportional to the distance between the interacting substituents in the transition state. ugent.be A large CIC value suggests a compact transition state, while a small value suggests a looser, more product-like or reactant-like transition state.

Theoretical calculations are particularly well-suited for determining CICs. For the S_N2 reactions of 1-phenylethyl chlorides, the calculated ρ_XY value was -0.76 for phenoxide nucleophiles and -0.60 for thiophenoxides. koreascience.kr These large negative values are indicative of a direct, concerted S_N2 mechanism with a tight transition state structure. koreascience.kr In other systems, such as the aminolysis of aryl chlorothionoformates, a large negative ρ_XY of -0.77 was used as evidence to propose a concerted mechanism involving a four-membered, hydrogen-bonded cyclic transition state. acs.org

Solvation Models and Environmental Effects on Reaction Kinetics and Thermodynamics

Solvent plays a critical role in the kinetics and thermodynamics of reactions in solution. Computational chemistry accounts for these environmental effects using various solvation models. These range from explicit models, where individual solvent molecules are included in the calculation, to more common implicit or continuum models (e.g., COSMO, PCM), where the solvent is represented as a polarizable dielectric continuum. nih.govresearchgate.net

In the theoretical investigation of 1-phenylethyl chloride reactivity, the Cramer-Truhlar solvation model (PM3-SM3) was used to study the reaction in water. koreascience.kr The results indicated that the reaction of 1-phenylethyl chloride in water is far more complex than in the gas phase, highlighting the enhanced stabilization of a potential carbocation intermediate by the polar solvent. koreascience.kr This suggests that for this compound, the reaction mechanism could shift from a concerted S_N2-like process (favored in the gas phase or non-polar solvents) towards a more dissociative S_N1-like mechanism in highly ionizing solvents, due to the stabilization of the 1-phenylethyl carbocation. koreascience.kr

Experimental studies on the solvolysis of various chloroformate esters utilize the Grunwald-Winstein equation to quantify solvent effects, measuring the sensitivity of the reaction rate to solvent nucleophilicity (l) and ionizing power (Y). mdpi.comrsc.orgresearchgate.net For phenyl chloroformate, the sensitivity values (l ≈ 1.68, m ≈ 0.57) are considered benchmarks for an associative addition-elimination mechanism. rsc.org Computational studies using solvation models can predict these trends, providing a theoretical basis for interpreting experimental kinetic data and understanding how the solvent environment modulates the potential energy surface, stabilizing charged intermediates and transition states to dictate the ultimate reaction pathway. ugent.be

Molecular Modeling of Interactions with Catalysts and Substrates

Computational and theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms involving this compound and related compounds at a molecular level. sumitomo-chem.co.jp These studies allow for the detailed examination of reaction pathways, the identification of transient intermediates, and the quantification of energetic barriers, offering insights that are often difficult to obtain through experimental techniques alone. sumitomo-chem.co.jpmdpi.com Molecular modeling has been instrumental in understanding how catalysts and substrates interact with chloroformates, rationalizing reaction outcomes, and guiding the design of more efficient synthetic protocols. exlibrisgroup.comcore.ac.uk

Research has focused on palladium-catalyzed reactions, where the catalyst's role in stabilizing intermediates and facilitating key transformations is critical. exlibrisgroup.comresearchgate.net DFT calculations have been successfully employed to model potential energy surfaces and electronic structures, providing a comprehensive understanding of the catalytic cycles. mdpi.com

Palladium-Catalyzed Carbamate Formation

One area of significant computational investigation is the formation of carbamates from chloroformates and amino alcohols. nih.govcncb.ac.cn DFT studies have been conducted on the reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate, a reaction analogous to what would be expected with this compound, to form (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.comnih.govcncb.ac.cn

The calculations revealed that the direct, uncatalyzed reaction is not spontaneous, with a weak interaction energy of -3.7 kcal/mol, necessitating the use of a catalyst. mdpi.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was identified as an effective homogeneous catalyst for this transformation. mdpi.com Computational modeling demonstrated the fundamental role of the Pd(PPh₃)₄ catalyst in enabling the reaction by stabilizing intermediates and facilitating crucial steps such as dehydrogenation and chlorine elimination. exlibrisgroup.comresearchgate.net

Table 1: Calculated Energetics for Pd-Catalyzed Carbamate Formation

| Reaction Step/Pathway | Calculated Energy (kcal/mol) |

| Uncatalyzed Reactant Interaction Energy | -3.7 |

| Pathway 1 Net Energy | -84.7 |

| Pathway 2 Initial Energy | +90.1 |

| Overall Net Reaction Energy (Combined Pathways) | -238.7 |

| Formation of Intermediate (7) | -177.5 |

| Formation of Intermediate (8) | -55.2 |

This interactive table summarizes the key energetic data from DFT calculations on the Pd(PPh₃)₄-catalyzed reaction, illustrating the catalyst's crucial role in making the reaction thermodynamically favorable. Data sourced from multiple computational studies. mdpi.comexlibrisgroup.comnih.gov

Palladium-Catalyzed C-H Alkoxycarbonylation

Molecular modeling has also provided critical insights into the palladium-catalyzed C(sp²)-H alkoxycarbonylation of phenylethylamine derivatives using chloroformates as a carbonyl source. core.ac.uk DFT studies were employed to unravel the catalytic cycle and explain the observed reactivity and selectivity. core.ac.uk These investigations supported a Pd(II)/Pd(IV) catalytic manifold. core.ac.uk

Table 2: Key Parameters from DFT Study of Pd-Catalyzed C-H Alkoxycarbonylation

| Mechanistic Step | Parameter | Value |

| Reactant Complex Formation | Stabilization Energy | -22.5 kcal/mol |

| C-H Activation (Rate-Limiting Step) | Activation Barrier (ΔG‡) | 27.4 kcal/mol |

| C-H Activation (TS1) | Elongated C-H bond | 1.38 Å |

| C-H Activation (TS1) | Forming Pd-C bond | 2.17 Å |

| Reductive Elimination | Activation Barrier (ΔG‡) | 12.9 kcal/mol |

| Reductive Elimination (TS3) | Forming C-C bond | 2.03 Å |

| Product Complex Formation | Relative Energy | -47.4 kcal/mol |

This interactive table presents crucial data from the computational modeling of the C-H alkoxycarbonylation reaction, detailing the energy barriers and key structural changes in the transition states (TS). core.ac.uk

These computational findings not only rationalize experimental observations but also provide a predictive framework for optimizing reaction conditions and designing new, more effective catalysts for reactions involving phenylethyl derivatives and chloroformates. exlibrisgroup.comcore.ac.uk

Advanced Analytical Techniques in the Study of 1 Phenylethyl Chloroformate Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and for the structural elucidation of molecules in solution. In the context of reactions involving 1-phenylethyl chloroformate, ¹H and ¹³C NMR provide detailed information about the molecular structure of reactants, intermediates, and products.

By acquiring NMR spectra at various time points during a reaction, the consumption of starting materials and the formation of products can be quantified. For instance, in the synthesis of carbamates from this compound and an amine, the disappearance of the characteristic signals of the chloroformate and the appearance of new signals corresponding to the carbamate (B1207046) product can be tracked. The integration of these signals allows for the determination of relative concentrations, providing kinetic data for the reaction.